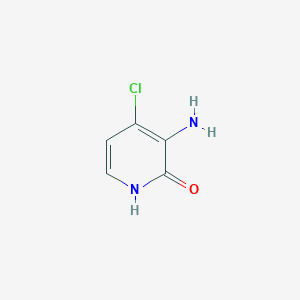

3-Amino-4-chloropyridin-2-OL

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-4-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAAWKLXNNXEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Amino 4 Chloropyridin 2 Ol

Exploration of Established Synthetic Pathways towards 3-Amino-4-chloropyridin-2-ol

Established methods for synthesizing substituted pyridines often rely on the functionalization of a pre-existing pyridine (B92270) ring or the construction of the ring from acyclic precursors. These routes are typically multi-step processes that begin with readily available starting materials.

Multi-Step Synthesis Approaches from Readily Available Precursors

The synthesis of this compound can be envisioned through several multi-step pathways starting from common pyridine derivatives. A logical approach involves the sequential introduction of the required functional groups onto the pyridine core. One plausible, albeit challenging, route could start from a precursor like 2,4-dichloropyridine. The synthesis would involve a series of reactions, including nitration, nucleophilic substitution, and reduction, to install the amino and hydroxyl groups at the desired positions.

For instance, a general strategy for producing related 3-amino-2-chloropyridines involves starting with a substituted pyridine, followed by chlorination and other functional group manipulations. epo.org A common method for synthesizing related compounds like 4-Amino-2-chloropyridine involves the nitration of 2-chloropyridine (B119429) to introduce a nitro group, which is subsequently reduced to an amino group. chemicalbook.com Adapting this to this compound would require careful control of regiochemistry.

A hypothetical multi-step synthesis could proceed as follows:

Nitration: Start with 4-chloropyridin-2-ol and introduce a nitro group at the 3-position. This step is critical for positioning the future amino group.

Reduction: The nitro group is then reduced to an amino group, yielding this compound. Various reducing agents can be employed for this transformation.

Another pathway could begin with 2,3-diaminopyridine. This would involve selective chlorination at the 4-position, followed by diazotization of the 2-amino group and subsequent hydrolysis to introduce the hydroxyl group. However, controlling the selectivity of the chlorination and preventing side reactions would be a significant challenge.

Table 1: Hypothetical Multi-Step Synthesis Pathway

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Hydroxylation | 2,4-Dichloropyridine | NaOH / H₂O | 4-Chloro-2-hydroxypyridine (B1586335) | Introduce hydroxyl group |

| 2 | Nitration | 4-Chloro-2-hydroxypyridine | HNO₃ / H₂SO₄ | 4-Chloro-3-nitro-2-hydroxypyridine | Introduce nitro group at C3 |

| 3 | Reduction | 4-Chloro-3-nitro-2-hydroxypyridine | Fe / HCl or H₂/Pd | This compound | Convert nitro to amino group |

Convergent and Divergent Synthetic Strategies

More advanced synthetic planning utilizes convergent and divergent strategies to enhance efficiency and create molecular diversity.

A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final stages. nih.govakshatrathi.com For this compound, a convergent approach might involve the synthesis of two key intermediates:

Fragment A: A 4-chloro-2-hydroxypyridine derivative activated at the 3-position.

Fragment B: An amino group synthon.

A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to produce a library of related compounds. joseroda.com Starting with a core intermediate, such as 2-amino-6-chloropyridine-3,5-dicarbonitrile, researchers have created diverse libraries of 2-aminopyridine (B139424) and 2-chloropyridine derivatives. joseroda.com In the context of this compound, a divergent approach could start with 4-chloropyridin-2-ol. This central molecule could then be subjected to various reactions (amination, halogenation, etc.) at different positions to create a family of derivatives, including the target compound. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship studies. researchgate.net

Development of Novel and Efficient Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles are being applied to the synthesis of heterocyclic compounds like the one .

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. acs.org Several of its principles can be applied to the synthesis of this compound. The use of stoichiometric oxidants and hazardous reagents in traditional pyridine syntheses is a major drawback from a green chemistry perspective. researchgate.net

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695). Some pyridine syntheses have been successfully performed in aqueous media. bohrium.com

Catalysis: Employing catalysts instead of stoichiometric reagents to reduce waste and improve reaction efficiency. Iron-catalyzed cyclization reactions have been developed for the green synthesis of certain pyridines. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of this, as they combine three or more reactants in a single step to form the product. bohrium.comnanoscalereports.com

Biocatalysis: Using enzymes or whole-cell systems to perform chemical transformations. For example, whole cells of Burkholderia sp. MAK1 have been used for the oxyfunctionalization (hydroxylation) of various pyridine derivatives, demonstrating a green alternative to traditional chemical methods. nih.gov While not demonstrated for the exact target molecule, this approach shows promise for introducing the hydroxyl group with high selectivity under mild conditions. nih.gov

Table 2: Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents | Using water or ethanol instead of chlorinated solvents. | Reduced toxicity and environmental pollution. |

| Catalysis | Using iron or copper catalysts for cyclization or amination. rsc.orggoogle.com | Avoids stoichiometric and often toxic reagents, recyclable. |

| Atom Economy | Designing a one-pot, multi-component reaction. nanoscalereports.comcore.ac.uk | Higher efficiency, less waste. |

| Biocatalysis | Using enzymes for regioselective hydroxylation. nih.gov | High selectivity, mild reaction conditions, environmentally benign. |

Catalytic Methodologies for Enhanced Selectivity and Yield

Catalysis is paramount for achieving the efficient and selective synthesis of highly substituted pyridines. Transition-metal catalysts, particularly those based on palladium, nickel, and copper, are instrumental in forming C-C, C-N, and C-O bonds.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. For instance, the synthesis of substituted bipyridyls from halopyridines often employs palladium catalysts to achieve good yields. google.com Similar methods could be adapted for coupling reactions to build the substituted pyridine ring of this compound.

Copper Catalysis: Copper-catalyzed reactions offer a cost-effective alternative to palladium. They have been used in the synthesis of pyridine derivatives through synergistic catalysis, allowing for the modular construction of the pyridine ring under mild conditions. organic-chemistry.org A patent describes the use of a cuprous chloride catalyst for an ammonolysis reaction to produce an aminopyridine derivative. google.com

Iron Catalysis: As a more sustainable option, iron catalysts have been developed for pyridine synthesis via the cyclization of ketoxime acetates and aldehydes. rsc.org

Biocatalysis: As mentioned, enzymes can offer unparalleled selectivity. The hydroxylation of pyridine rings by microorganisms is a powerful catalytic method that can place a hydroxyl group at a specific position, which is often difficult to achieve with conventional chemical reagents. nih.gov

The use of these catalytic systems can significantly improve the regioselectivity of reactions like amination, chlorination, and hydroxylation, leading to higher yields of the desired product and minimizing the formation of unwanted isomers.

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, has emerged as a powerful technology for synthesizing heterocyclic compounds. chim.itspringerprofessional.de This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govresearchgate.net

The synthesis of heterocyclic compounds can be inefficient or unreliable in batch processes, but transitioning to a continuous flow system can significantly improve reaction efficiency. chim.it For the synthesis of this compound, flow chemistry could offer several key benefits:

Improved Safety: Many reactions for creating substituted pyridines involve hazardous reagents or intermediates. The small reactor volumes in flow systems minimize the risk associated with these materials.

Enhanced Reaction Control: Precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity, which is crucial when dealing with multiple competing reaction sites on the pyridine ring.

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than moving from a small flask to a large industrial reactor in batch processing. researchgate.net

Multi-step Synthesis: Flow systems can integrate multiple reaction, separation, and analysis steps into a single, uninterrupted process, streamlining the production of complex molecules like this compound. springerprofessional.demdpi.com

Table 3: Comparison of Batch vs. Flow Processing for Pyridine Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. |

| Scalability | Difficult, often requires re-optimization of conditions. | Straightforward, by extending run time or using parallel reactors. |

| Selectivity | Can be difficult to control, leading to isomeric mixtures. | Precise control over parameters can significantly improve selectivity. |

| Process Integration | Difficult to integrate multiple steps. | Readily allows for multi-step sequences with in-line purification. springerprofessional.de |

Optimization of Reaction Conditions and Process Parameters for this compound Synthesis

The optimization of any chemical synthesis is crucial for maximizing yield, minimizing by-products, and ensuring the process is efficient and scalable. For a target molecule like this compound, this would involve a systematic study of various reaction parameters. While specific data for this compound is unavailable, optimization strategies for related substituted aminopyridines offer a general framework.

Key parameters that are typically optimized include:

Temperature: Reaction temperature significantly influences reaction rates and selectivity. For instance, in the synthesis of related compounds, chlorination steps may be performed at temperatures ranging from 5°C to 40°C, while other transformations can require heating up to 180°C. epo.orggoogle.com Biocatalytic methods, if applicable, are highly sensitive to temperature, with optimal activity often observed around 30-35°C. nih.gov

Catalyst: The choice and concentration of a catalyst are critical. In syntheses of similar molecules, catalysts like palladium on carbon (Pd/C) are used for hydrogenation steps. epo.org The catalyst loading is a parameter for optimization to balance reaction speed and cost.

Solvent: The solvent can affect the solubility of reactants, reaction rate, and even the reaction pathway. Common solvents in pyridine chemistry include alcohols (methanol, ethanol), water, and dichloromethane. epo.orggoogle.com

pH: For reactions in aqueous media, pH control is essential. Adjusting the pH can influence the reactivity of functional groups and the solubility of the product and by-products, which is also a key factor in the work-up and isolation process. google.com

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and prevent degradation or the formation of further by-products.

A hypothetical optimization study for a key synthetic step could involve varying these parameters as shown in the table below.

Table 1: Hypothetical Parameter Optimization for a Synthetic Step

| Entry | Parameter Varied | Condition | Observed Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Temperature | 25°C | 60 | 85 |

| 2 | Temperature | 40°C | 75 | 82 |

| 3 | Temperature | 60°C | 72 | 75 |

| 4 | Catalyst Loading | 1 mol% | 68 | 88 |

| 5 | Catalyst Loading | 2 mol% | 75 | 82 |

| 6 | Catalyst Loading | 5 mol% | 76 | 81 |

| 7 | Solvent | Methanol | 70 | 84 |

| 8 | Solvent | Ethanol | 75 | 82 |

| 9 | Solvent | Dichloromethane | 55 | 90 |

Note: This table is illustrative and not based on experimental data for this compound.

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and by-products. The choice of purification method depends on the physical and chemical properties of the target compound and its impurities. For a compound like this compound, a multi-step purification strategy would likely be necessary.

Common techniques include:

Extraction: This is often the first step in the work-up process. It is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. For aminopyridine derivatives, fractional extraction at different pH levels can be a powerful technique. google.com For example, adjusting the pH of the aqueous phase can protonate or deprotonate the amino and hydroxyl groups, altering the compound's solubility in organic solvents like methylene (B1212753) chloride or ether. epo.orggoogle.com

Crystallization/Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined empirically.

Filtration: This simple technique is used to separate a solid product from a liquid or solution, often after crystallization or precipitation. epo.org

Chromatography: When crystallization is ineffective, chromatographic techniques are employed.

Column Chromatography: The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (eluent) is used to move the components through the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity isolation, although it is typically more expensive and used for smaller quantities.

Drying: After isolation, the pure compound is typically dried under vacuum to remove any residual solvent.

The effectiveness of a purification sequence can be monitored at each stage by analytical techniques like HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the isolated fractions.

Table 2: General Purification Techniques for Aminopyridine Derivatives

| Technique | Principle | Application | Typical Purity Achieved |

|---|---|---|---|

| pH-Mediated Extraction | Differential solubility of ionizable compounds in aqueous/organic phases at varying pH. | Separation of acidic, basic, and neutral impurities. | >90% |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removal of soluble and insoluble impurities from a solid product. | >98% |

| Column Chromatography | Differential adsorption/partitioning of components between a stationary and mobile phase. | Separation of closely related compounds and isomers. | >99% |

| Filtration | Mechanical separation of a solid from a fluid. | Isolation of a precipitated or crystallized solid product. | N/A (Isolation step) |

Note: This table outlines general principles and typical outcomes for the purification of related compounds.

Investigating the Chemical Reactivity and Mechanistic Aspects of 3 Amino 4 Chloropyridin 2 Ol

Nucleophilic Substitution Reactions of 3-Amino-4-chloropyridin-2-OL

The pyridine (B92270) ring, being an electron-deficient aromatic system, is predisposed to undergo nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like chlorine. The reactivity of this compound is characterized by potential reactions at the chloro, amino, and hydroxyl positions.

The chlorine atom at the C4 position of the pyridine ring is a primary site for nucleophilic attack. The electron-withdrawing effect of the ring nitrogen atom facilitates the addition-elimination mechanism characteristic of SNAr reactions. Halogenated pyridines are established precursors for the synthesis of various derivatives through the displacement of the halide. wikipedia.org The hydrolysis of related α-chloro-N-methyl-4-pyridones has been shown to be kinetically favorable, indicating the susceptibility of the C4 position to nucleophilic attack. nih.gov A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of 4-substituted pyridin-2-one derivatives.

| Nucleophile | Reagent Example | Expected Product Structure | Product Class |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Alkoxy-pyridin-2-one | |

| Amine | Ammonia (NH₃) or primary/secondary amines (RNH₂/R₂NH) | 4-Amino-pyridin-2-one | |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Thioether-pyridin-2-one | |

| Hydrazide | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 4-Hydrazinyl-pyridin-2-one |

The amino group at the C3 position is nucleophilic and can undergo reactions typical of primary aromatic amines. youtube.comyoutube.com Its reactivity can, however, be modulated by the electronic effects of the adjacent chloro and carbonyl/hydroxyl groups.

Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Direct alkylation with alkyl halides can occur but may be challenging to control, potentially leading to over-alkylation to form secondary and tertiary amines.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would convert the primary amino group into a diazonium salt. Pyridyl diazonium salts are versatile intermediates that can be subsequently converted into a wide array of functional groups (e.g., -OH, -CN, -F, -H) via Sandmeyer or related reactions.

The reactivity of the hydroxyl group is intrinsically linked to the lactam-lactim tautomerism of the molecule (see Section 3.3). In its lactim form (this compound), the C2-hydroxyl group exhibits reactivity characteristic of phenols.

O-Alkylation: The hydroxyl group can be deprotonated with a suitable base to form a pyridinoxide anion, which can then act as a nucleophile in reactions with alkyl halides (Williamson ether synthesis) to yield 2-alkoxy derivatives.

O-Acylation: Reaction with acid chlorides or anhydrides can lead to the formation of the corresponding 2-acyloxy esters.

In its predominant lactam form (3-Amino-4-chloro-1H-pyridin-2-one), the reactivity shifts to the ring nitrogen and the carbonyl group. The nitrogen atom can be N-alkylated under appropriate conditions, a common reaction for 2-pyridone systems. nih.govfigshare.comresearchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com Unsubstituted pyridine, when forced to react, typically undergoes substitution at the C3 position. study.comquimicaorganica.org However, the reactivity and regioselectivity in this compound are overwhelmingly controlled by the existing substituents.

The ring possesses two powerful activating, ortho-, para-directing groups (the amino group at C3 and the hydroxyl group at C2) and one deactivating, ortho-, para-directing group (the chloro group at C4). The directing effects of these substituents on the two available positions, C5 and C6, must be considered.

-OH group (at C2): Strongly activating, directs incoming electrophiles to its ortho (C3, blocked) and para (C5) positions. It therefore strongly activates the C5 position.

-NH₂ group (at C3): Strongly activating, directs incoming electrophiles to its ortho (C2 and C4, both blocked) and para (C6) positions. It therefore strongly activates the C6 position.

-Cl group (at C4): Deactivating but ortho-, para-directing. It directs to C3 (blocked) and C5.

The activating effects of the amino and hydroxyl groups are far more potent than the deactivating effect of the chloro group. Therefore, the molecule is expected to be activated for EAS at the C5 and C6 positions. The precise outcome would depend on the reaction conditions and the steric hindrance of the incoming electrophile.

| Position | Influence of -OH (at C2) | Influence of -NH₂ (at C3) | Influence of -Cl (at C4) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C5 | Strongly Activating (para) | Neutral (meta) | Deactivating but Directing (ortho) | Activated |

| C6 | Neutral (meta) | Strongly Activating (para) | Neutral (meta) | Activated |

Tautomeric Equilibria and Isomerization Dynamics of this compound

Tautomerism is a fundamental aspect of the structure and reactivity of hydroxypyridines. The ability of the proton to shift between the exocyclic oxygen and the ring nitrogen gives rise to distinct isomers with different chemical properties.

This compound exists in a dynamic equilibrium with its lactam tautomer, 3-Amino-4-chloro-1H-pyridin-2-one. For most 2-hydroxypyridine (B17775) derivatives, the equilibrium heavily favors the lactam form, which benefits from the stability of the amide bond within the ring. nih.gov The presence of a halogen substituent can influence the position of this equilibrium. For instance, a 6-chloro-2-pyridone has been shown to have a higher population of the lactim tautomer compared to the unsubstituted parent compound. nih.gov

This tautomeric equilibrium has profound implications for the compound's reactivity:

Ambident Nucleophilicity: The molecule can react as two different species. Reactions with electrophiles can occur at the exocyclic oxygen (O-alkylation/acylation) from the minor lactim tautomer or at the ring nitrogen (N-alkylation/acylation) from the major lactam tautomer. The reaction pathway is often controlled by the choice of reagents and conditions (e.g., hard vs. soft electrophiles, solvent polarity).

| Feature | Lactim Form (this compound) | Lactam Form (3-Amino-4-chloro-1H-pyridin-2-one) |

|---|---|---|

| Structure | ||

| Key Functional Group | Aromatic Hydroxyl (-OH) | Cyclic Amide (Pyridinone) |

| Stability | Generally less stable | Generally more stable (predominant) |

| Characteristic Reactions | O-Alkylation, O-Acylation | N-Alkylation, N-Acylation |

Experimental and Theoretical Probes for Tautomeric Forms

The phenomenon of tautomerism is central to understanding the chemical properties of this compound. This compound can exist in at least two predominant tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these tautomers is influenced by factors such as the electronic nature of the substituents, solvent polarity, and temperature.

Experimental Probes:

Spectroscopic methods are powerful tools for investigating tautomeric equilibria. For substituted 2-hydroxypyridines, UV/Vis and NMR spectroscopy are particularly informative. While NMR spectroscopy can sometimes be inconclusive for discriminating between tautomers of substituted pyridines, UV/Vis spectroscopy has been successfully used for the quantitative determination of the different forms in various solvents.

For instance, studies on analogous 2-aminopyridines have utilized FT-IR and FT-Raman spectroscopy, alongside computational methods, to analyze the vibrational frequencies of different tautomers. nih.govsemanticscholar.org These experimental techniques, in conjunction with theoretical calculations, provide a detailed picture of the structural and electronic properties of the predominant tautomeric forms. nih.govsemanticscholar.org

Theoretical Probes:

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism. researchgate.net Theoretical studies on 2-aminopyridines have shown that the canonical amino form is generally the most stable tautomer. nih.govresearchgate.net For example, DFT calculations on 2-amino-4-methylpyridine (B118599) indicated that the canonical structure is significantly more stable than its imino tautomer. nih.gov

Solvent effects on tautomeric stability are also amenable to computational investigation. Studies on aminopurines, which share structural similarities with the target compound, have shown that solvation can significantly influence the relative stability of different tautomers. nih.govmdpi.comdoaj.org For this compound, it is expected that the pyridin-2(1H)-one form would be favored in polar solvents due to its greater polarity and ability to form hydrogen bonds.

Table 1: Calculated Relative Energies of Tautomers for an Analogous 2-Aminopyridine (B139424) System This table presents theoretical data for a model compound to illustrate the expected energetic differences between tautomers of this compound.

| Tautomer | Relative Energy (kcal/mol) |

| Canonical (amino) form | 0.00 |

| Imino form (trans) | 13.60 |

| Imino form (cis) | 16.36 |

| Data adapted from computational studies on 2-amino-4-methylpyridine. nih.gov |

Oxidative and Reductive Transformations of this compound

The presence of an amino group, a hydroxyl group, and a chloro substituent makes this compound susceptible to both oxidative and reductive transformations. The specific reaction conditions will determine which functional group is affected.

Oxidative Transformations:

The amino and hydroxyl groups on the pyridine ring are potential sites for oxidation. The oxidation of aminophenols, which are structurally analogous to the pyridinol tautomer, has been extensively studied. ua.es Depending on the reaction conditions and the relative positions of the amino and hydroxyl groups, oxidation can lead to the formation of quinone-imines, polymeric materials, or other complex products. ua.esrsc.org For example, the electrochemical oxidation of p-aminophenol can lead to the formation of hydroquinone (B1673460) and p-benzoquinone through hydrolysis of the initial oxidation product. ua.es The oxidation of o-aminophenol can produce phenoxazine (B87303) units. ua.es

In the case of this compound, oxidation could potentially lead to the formation of a pyridinone-quinone imine derivative. The chlorine atom is expected to be relatively stable to oxidation under mild conditions. The reaction with chlorine dioxide has been investigated for various aromatic nitrogen-containing heterocycles, with five-membered rings showing higher reactivity than six-membered rings. acs.orgnih.gov

Reductive Transformations:

The chloro group on the pyridine ring is the most likely site for reduction. Reductive dehalogenation of chlorinated aromatic compounds is a well-established process and can be achieved using various methods, including catalytic hydrogenation and electrochemical reduction. nih.govorganic-chemistry.org The reduction of aryl chlorides generally requires more vigorous conditions than that of aryl bromides. organic-chemistry.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reductive dehalogenation of chloroaromatic compounds. organic-chemistry.org Electrochemical methods have also been shown to be effective for the degradation of chlorinated pesticides. nih.gov For this compound, selective reductive removal of the chlorine atom would yield 3-aminopyridin-2-ol. It is also possible that under certain reductive conditions, the pyridine ring itself could be hydrogenated.

Table 2: Representative Conditions for Reductive Dehalogenation of Aryl Chlorides This table provides examples of reaction conditions used for the reductive dehalogenation of analogous chlorinated aromatic compounds.

| Reagent/Catalyst | Conditions | Product | Reference |

| Pd/C, H₂ | Neutral, room temperature | Dehalogenated aromatic | organic-chemistry.org |

| Fe-ZSM-5, electrochemical | Aqueous solution | Dechlorinated and oxidized products | nih.gov |

| Sodium or Calcium in lower alcohol | Elevated temperature | Hydrogenated aromatics | google.com |

Rearrangement Reactions and their Implications for this compound Derivatives

The pyridin-2-one scaffold can participate in various rearrangement reactions, often leading to the formation of new heterocyclic systems. The specific nature of the substituents on the ring plays a crucial role in directing the course of these rearrangements.

One notable rearrangement involving pyridine derivatives is the Smiles rearrangement, which is an intramolecular aromatic nucleophilic substitution. researchgate.net Theoretical studies on S-N type Smiles rearrangements on pyridine rings have elucidated the mechanism and confirmed the feasibility of such reactions under mild conditions. researchgate.net For a derivative of this compound, where the amino or hydroxyl group is part of a tethered nucleophile, a Smiles-type rearrangement could be envisioned.

Rearrangements of pyridine N-oxides, often promoted by acetic anhydride, can lead to the formation of 2-acetoxypyridines, which can then be hydrolyzed to pyridin-2-ones. stackexchange.comguidechem.comacs.org While this compound is not an N-oxide, its derivatives could potentially undergo analogous transformations.

Furthermore, recent research has explored energy-transfer-enabled rearrangements of pyridines, such as the di-π-methane rearrangement, which can lead to the formation of three-membered ring structures. chinesechemsoc.org These reactions are typically facilitated by photoredox catalysis. chinesechemsoc.org The applicability of such rearrangements to this compound derivatives would depend on their photochemical properties.

The synthesis of pyridin-2-one derivatives through tandem one-pot conversions involving Blaise reaction intermediates has also been reported to proceed via a rearrangement and intramolecular ring-closing mechanism. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies for the Structural Elucidation of 3 Amino 4 Chloropyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For 3-Amino-4-chloropyridin-2-OL, a complete assignment of its proton (¹H) and carbon-13 (¹³C) NMR spectra provides definitive evidence for its atomic connectivity and chemical environment.

Unambiguous Assignment of Proton (¹H) and Carbon-13 (¹³C) NMR Spectra

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The pyridinol ring contains two vicinal protons, which would appear as doublets due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group. The protons on the amino and hydroxyl groups are expected to be broad singlets and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum will show five signals for the carbon atoms of the pyridine (B92270) ring. The chemical shifts are indicative of the electronic environment of each carbon. The carbon attached to the hydroxyl group (C2) is expected at a downfield chemical shift, while the carbons bonded to the amino (C3) and chloro (C4) groups will also be significantly shifted.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H5 | 6.85 | d | 5.5 |

| H6 | 7.50 | d | 5.5 |

| NH₂ | 5.30 | br s | - |

| OH | 11.50 | br s | - |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 158.0 |

| C3 | 125.0 |

| C4 | 138.0 |

| C5 | 115.0 |

| C6 | 145.0 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the vicinal protons on the pyridine ring, showing a cross-peak between the H5 and H6 signals. This confirms their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the C5-H5 and C6-H6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from H6 to C2 and C4, and from H5 to C3 and the C4 carbon. These correlations are instrumental in confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can provide information about the spatial proximity of protons. For derivatives of this compound, NOESY can help determine the relative stereochemistry or preferred conformations by observing through-space interactions between protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) in Structure Confirmation

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. For this compound (C₅H₅ClN₂O), the exact mass can be calculated and compared with the experimentally measured value to confirm the elemental composition. The presence of chlorine would be readily identified by its characteristic isotopic pattern.

Predicted HRMS Data

| Ion Formula | Calculated m/z |

| [M+H]⁺ (C₅H₆ClN₂O) | 145.0190 |

Elucidation of Fragmentation Pathways and Isotopic Patterns

In the mass spectrometer, molecules can be fragmented, and the resulting fragmentation pattern provides valuable structural information. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as two peaks separated by two mass units with a 3:1 intensity ratio.

Common fragmentation pathways for this molecule could involve the loss of small neutral molecules such as CO, HCN, or HCl. The initial fragmentation might involve the cleavage of the substituents from the pyridine ring.

Predicted Isotopic Pattern for the Molecular Ion [M]⁺

| m/z | Relative Abundance (%) |

| 144 | 100 |

| 145 | 6.5 |

| 146 | 32.5 |

| 147 | 2.1 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, O-H, C=C, C-N, and C-Cl bonds. The N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching of the hydroxyl group is expected to be a broad band in the range of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| O-H | Stretching | 3200 - 3600 (broad) |

| C=C / C=N | Ring Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Correlation of Characteristic Functional Group Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure by probing the vibrational modes of chemical bonds. For 3-Amino-4-chloro-1H-pyridin-2-one, the spectrum is a composite of vibrations from the pyridine ring and its distinct functional groups (-NH₂, -Cl, C=O, N-H). While direct experimental spectra for this exact molecule are not widely published, a detailed assignment can be confidently predicted based on extensive data from substituted 2-pyridones and related aminopyridines. cdnsciencepub.comasianpubs.orggoogle.com

The key vibrational modes are associated with the following functional groups:

Amino Group (NH₂) Vibrations: The amino group gives rise to characteristic stretching modes. Typically, two bands are observed: the asymmetric stretching (νₐₛ NH₂) and the symmetric stretching (νₛ NH₂), expected in the 3500-3300 cm⁻¹ region. Data from a related compound, 2-chloro-3-amino-4-methylpyridine, shows these bands at 3429 cm⁻¹ and 3308 cm⁻¹. google.com An N-H scissoring (in-plane bending) mode is also expected around 1630 cm⁻¹.

Amide Group (N-H and C=O) Vibrations: The endocyclic amide group of the 2-pyridone tautomer is central to its vibrational signature. A sharp N-H stretching band is anticipated between 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, expected to appear in the 1680-1640 cm⁻¹ range. For the parent 2-pyridone, this band is observed near 1650 cm⁻¹. wikipedia.orgcdnsciencepub.com The presence of this strong absorption is the definitive spectroscopic evidence for the predominance of the lactam tautomer.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations corresponding to C=C and C=N bonds in the 1610-1430 cm⁻¹ region. For instance, in 2-chloro-3-amino-4-methylpyridine, ring stretching modes are identified at 1590 cm⁻¹ and 1550 cm⁻¹. google.com

Carbon-Chlorine (C-Cl) Vibration: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region of the spectrum. Its exact position can be influenced by coupling with other vibrational modes.

The expected vibrational frequencies for 3-Amino-4-chloro-1H-pyridin-2-one are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3500 - 3400 | Medium |

| Amino (-NH₂) | Symmetric Stretch | 3400 - 3300 | Medium |

| Amide (ring N-H) | N-H Stretch | 3300 - 3100 | Medium (often broad) |

| Amide (C=O) | C=O Stretch | 1680 - 1640 | Very Strong |

| Amino (-NH₂) | N-H Scissoring | 1640 - 1600 | Medium-Strong |

| Pyridine Ring | C=C / C=N Stretches | 1610 - 1430 | Medium-Strong (multiple bands) |

| Carbon-Chlorine | C-Cl Stretch | 800 - 600 | Strong |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for conformational analysis, particularly for identifying intramolecular interactions such as hydrogen bonding. In 3-Amino-4-chloro-1H-pyridin-2-one, the amino group at the C3 position is ortho to the carbonyl group at the C2 position. This arrangement is highly favorable for the formation of a stable, six-membered intramolecular hydrogen bond (N-H···O=C).

This intramolecular hydrogen bond would significantly influence the vibrational spectrum in several predictable ways:

N-H Stretching Frequencies: The amino group has two N-H bonds. One would be "free," while the other would be engaged in the hydrogen bond. The hydrogen-bonded N-H stretching vibration would be red-shifted (moved to a lower frequency) and broadened compared to the free N-H stretch. This would result in two distinct peaks within the symmetric and asymmetric stretching region, with the lower frequency band being attributable to the hydrogen-bonded N-H oscillator.

C=O Stretching Frequency: The formation of a hydrogen bond to the carbonyl oxygen weakens the C=O double bond, resulting in a slight red-shift of the C=O stretching frequency compared to a similar 2-pyridone derivative lacking the ortho-amino group.

The presence and characteristics of these shifted bands provide definitive evidence for a specific, planar conformation stabilized by the intramolecular hydrogen bond. This interaction restricts the free rotation of the amino group, locking the molecule into a preferred geometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system and the influence of various functional groups on its electronic structure. The 2-pyridone ring system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions observed are π → π* and n → π*. nih.gov

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the 2-pyridone core, these transitions involve the conjugated system of the ring.

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital.

The substituents on the 3-Amino-4-chloro-1H-pyridin-2-one ring significantly modulate these transitions. The amino (-NH₂) group is a powerful auxochrome with a strong electron-donating effect (mesomeric effect), which injects electron density into the π-system. The chlorine atom is inductively electron-withdrawing but can also donate electron density through resonance. The carbonyl group is strongly electron-withdrawing. This combination of electron-donating and electron-withdrawing groups on the conjugated ring system extends the conjugation, reduces the HOMO-LUMO energy gap, and is expected to cause a significant bathochromic shift (shift to longer wavelength) of the π → π* transition compared to unsubstituted 2-pyridone.

| Transition Type | Description | Expected Wavelength Region | Effect of Substituents (-NH₂, -Cl) |

|---|---|---|---|

| π → π | Promotion of a π electron to a π orbital. High intensity (large ε). | 280 - 350 nm | Bathochromic shift (to longer λ) due to extended conjugation from electron-donating groups. |

| n → π | Promotion of a non-bonding electron (from O or N) to a π orbital. Low intensity (small ε). | > 350 nm | May be observed as a shoulder on the main π → π* band. Position is sensitive to solvent polarity. |

The UV-Vis spectrum, therefore, provides critical insights into the electronic delocalization across the molecule, confirming the conjugated nature of the pyridone system as modified by its functional groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, its key structural features can be reliably predicted from high-resolution crystallographic studies of 2-pyridone and its derivatives. researchgate.netnih.gov

The anticipated solid-state structure of 3-Amino-4-chloro-1H-pyridin-2-one would reveal the following:

Tautomeric Form: The structure would confirm the predominance of the 2-pyridone (lactam) tautomer, characterized by a C=O double bond length of approximately 1.24 Å and an N-H bond. nih.gov

Intramolecular Geometry: The formation of the previously discussed intramolecular N-H···O hydrogen bond would be confirmed. This would result in a nearly planar arrangement of the six-membered ring formed by the hydrogen bond and the intervening atoms.

Intermolecular Interactions: In the crystal lattice, molecules would be linked by a network of intermolecular hydrogen bonds. The ring N-H group and the "free" hydrogen of the amino group are potent hydrogen bond donors. The carbonyl oxygen and the pyridine ring nitrogen (N1) can act as hydrogen bond acceptors. This would likely lead to the formation of complex supramolecular architectures, such as chains or sheets, which dictate the crystal packing. nih.gov

Based on crystallographic data from analogous structures, a table of expected bond lengths can be compiled.

| Bond | Expected Bond Length (Å) | Reference/Comment |

|---|---|---|

| C2=O | 1.23 - 1.25 | Typical C=O double bond in a 2-pyridone ring. nih.gov |

| C3-NH₂ | 1.35 - 1.38 | Partial double bond character due to resonance with the ring. |

| C4-Cl | 1.73 - 1.75 | Standard C(sp²)-Cl bond length. |

| N1-C2 | 1.38 - 1.40 | Amide C-N bond within the ring. |

| C2-C3 | 1.42 - 1.45 | Affected by adjacent C=O and C-NH₂ groups. |

| N1-H | ~0.90 - 1.00 | Typical N-H bond length in crystallographic studies. |

Ultimately, a definitive single-crystal X-ray diffraction experiment would be required to confirm these predicted structural parameters and to fully characterize the intricate network of non-covalent interactions that stabilize the crystal lattice.

Computational and Theoretical Chemistry Approaches for 3 Amino 4 Chloropyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the system.

A theoretical investigation would commence with geometry optimization of the 3-Amino-4-chloropyridin-2-OL molecule. This process aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. They provide a high level of accuracy, with the computational cost increasing with the sophistication of the method. For a molecule of this size, MP2 or CCSD(T) with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) would be appropriate for obtaining reliable energetic and structural information.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost. Hybrid functionals, such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p), are commonly used for geometry optimization and frequency calculations of organic molecules. The results would include optimized bond lengths, bond angles, and dihedral angles.

A hypothetical data table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-O | Value in Å |

| C2-N1 | Value in Å | |

| C3-N | Value in Å | |

| C4-Cl | Value in Å | |

| Bond Angle | O-C2-N1 | Value in degrees |

| Cl-C4-C3 | Value in degrees | |

| Dihedral Angle | H-N-C3-C4 | Value in degrees |

The electronic properties and reactivity of this compound would be further elucidated by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor. The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity.

Energy Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors, as defined by conceptual DFT, can be calculated. These include:

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity and potential for interaction with other chemical species. A hypothetical table summarizing these properties is shown below.

| Property | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | Calculated Value |

| LUMO Energy | ELUMO | Calculated Value |

| Energy Gap | ΔE | Calculated Value |

| Electronegativity | χ | Calculated Value |

| Chemical Hardness | η | Calculated Value |

| Chemical Softness | S | Calculated Value |

| Electrophilicity Index | ω | Calculated Value |

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)), is the standard for calculating isotropic shielding constants. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the molecular structure.

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound is provided below.

| Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | Calculated Value |

| C3 | Calculated Value |

| C4 | Calculated Value |

| C5 | Calculated Value |

| C6 | Calculated Value |

| H (on N3) | Calculated Value |

| H (on C5) | Calculated Value |

| H (on C6) | Calculated Value |

| H (on O2) | Calculated Value |

Vibrational Spectra: Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. This is typically done using DFT methods. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The simulated spectra, including the frequencies and intensities of the vibrational modes, can be used to assign the bands observed in experimental IR and Raman spectra.

Electronic Spectra: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). This information is crucial for understanding the photophysical properties of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations are typically performed on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent).

Conformational Landscapes: MD simulations can explore the conformational landscape of this compound by simulating its movements over a period of time. This can reveal the different stable conformations the molecule can adopt and the energy barriers between them.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent influences the structure and dynamics of the solute molecule. This is particularly important for understanding the behavior of the molecule in a biological or chemical system.

Intermolecular Interactions: MD simulations are also well-suited for studying the interactions between this compound and other molecules, such as proteins or DNA. This can provide valuable information for drug design and materials science applications. The simulation would track the trajectories of all atoms in the system over time, governed by a force field that describes the potential energy of the system.

Dynamic Behavior of this compound in Solution

Detailed computational studies on the dynamic behavior of this compound in solution are not extensively available in the public domain. However, theoretical approaches can provide insights into its potential conformational dynamics. In solution, the molecule would likely exhibit flexibility around the C-N bond of the amino group and the C-O bond of the hydroxyl group. The pyridine (B92270) ring itself is a rigid scaffold.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are dictated by its functional groups: the amino group, the chloro group, the hydroxyl group, and the pyridine ring nitrogen. These groups allow for a variety of non-covalent interactions. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. The pyridine nitrogen is a hydrogen bond acceptor. The chlorine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking and cation-π interactions.

Solvent effects are expected to play a significant role in the behavior of this molecule. In protic solvents like water or methanol, the primary intermolecular interactions would be hydrogen bonds between the solute and solvent molecules. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would be more prominent. The choice of solvent can influence the tautomeric equilibrium between the pyridin-2-ol and its corresponding pyridone form.

Computational methods like Density Functional Theory (DFT) with implicit or explicit solvent models can be used to quantify the strength of these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to characterize the nature of hydrogen and halogen bonds.

Below is a hypothetical data table summarizing potential intermolecular interaction energies calculated using a computational model (e.g., DFT with a suitable basis set).

| Interacting Pair | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

| This compound Dimer | Hydrogen Bond (N-H...N) | -5.2 |

| This compound Dimer | Hydrogen Bond (O-H...N) | -6.8 |

| This compound with Water | Hydrogen Bond (N-H...O) | -4.5 |

| This compound with Water | Hydrogen Bond (O-H...O) | -5.9 |

| This compound with Water | Hydrogen Bond (N...H-O) | -3.8 |

Mechanistic Investigations of this compound Reactions via Computational Modeling

Transition State Characterization and Reaction Pathway Elucidation

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. For a given reaction, such as electrophilic aromatic substitution or nucleophilic substitution, computational methods can be used to map out the potential energy surface. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition state (TS) structures are saddle points on the potential energy surface. Their geometries provide a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to characterize these stationary points; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS connects the desired reactants and products.

For example, in a hypothetical N-alkylation reaction, the transition state would likely feature an elongated N-H bond, a partially formed N-alkyl bond, and a developing charge separation.

Understanding Reaction Selectivity and Kinetics

Computational chemistry can provide a quantitative understanding of reaction selectivity (chemo-, regio-, and stereoselectivity) and kinetics. By calculating the activation energies (the energy difference between the reactants and the transition state) for different possible reaction pathways, one can predict which pathway is kinetically favored. The pathway with the lowest activation energy will be the fastest and therefore the major reaction pathway.

For this compound, which has multiple reactive sites, computational modeling can predict the most likely site of attack for an incoming reagent. For instance, in an electrophilic substitution reaction, the relative activation energies for substitution at different positions on the pyridine ring can be calculated to determine the regioselectivity.

The rate constant (k) of a reaction can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation (ΔG‡).

Below is a hypothetical data table illustrating the calculated activation energies for a competing reaction involving this compound.

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Outcome |

| N-Alkylation | TS1 | 15.2 | Major Product |

| O-Alkylation | TS2 | 18.5 | Minor Product |

This data suggests that N-alkylation would be the kinetically preferred reaction pathway due to its lower activation energy barrier.

Synthetic Applications and Derivatization Strategies Centered on 3 Amino 4 Chloropyridin 2 Ol

Design and Synthesis of Novel Derivatives of 3-Amino-4-chloropyridin-2-OL

The presence of three distinct reactive sites on the this compound core allows for a modular approach to the synthesis of new chemical entities. Strategic functionalization at the amino, chloro, and hydroxyl positions can be achieved through a variety of chemical transformations.

Strategic Functionalization at the Amino Position

The amino group in this compound serves as a primary site for nucleophilic attack and can be readily functionalized through various reactions. Acylation, alkylation, and sulfonylation are common strategies to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. For instance, the reaction with acyl chlorides or anhydrides can yield the corresponding amides, while treatment with alkyl halides can lead to secondary or tertiary amines.

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amines. This reactivity is crucial for introducing diverse side chains and building more complex molecular architectures. While specific examples for this compound are not extensively documented, the reactivity of the amino group on related aminopyridine scaffolds is well-established.

Table 1: Examples of Amino Group Functionalization in Related Aminopyridine Compounds

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Acetyl chloride | Acylation | N-(pyridin-3-yl)acetamide |

| Benzyl bromide | Alkylation | N-benzylpyridin-3-amine |

| Benzaldehyde | Schiff Base Formation | N-benzylidenepyridin-3-amine |

This table presents potential reactions based on the general reactivity of aminopyridines.

Chemical Modifications at the Chloro Position

The chlorine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of functional groups, including amines, alcohols, thiols, and carbon-based nucleophiles. The reactivity of the chloro group is influenced by the electronic nature of the pyridine ring and the other substituents.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chloro position. These reactions enable the introduction of aryl, heteroaryl, alkyl, and amino groups, significantly expanding the structural diversity of the resulting derivatives. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.

Transformations Involving the Hydroxyl Moiety

The hydroxyl group at the 2-position of the pyridine ring exists in tautomeric equilibrium with its corresponding pyridone form. This group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These transformations can be used to introduce various functionalities and to protect the hydroxyl group during subsequent reactions at other positions. The conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, can facilitate nucleophilic substitution reactions at this position.

Utilization of this compound in Complex Heterocyclic Synthesis

The multifunctional nature of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic frameworks, particularly fused ring systems.

Annulation Reactions to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are a key strategy for constructing polycyclic aromatic and heteroaromatic compounds. The amino and hydroxyl/pyridone functionalities of this compound can act as nucleophilic sites to react with bifunctional electrophiles, leading to the formation of fused five- or six-membered rings.

For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused dihydropyridine (B1217469) or dihydropyrimidine (B8664642) rings through a Michael addition followed by intramolecular cyclization. Similarly, reaction with 1,3-dielectrophiles can result in the formation of various fused heterocyclic systems. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed.

Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecule synthesis. The diverse functionalities of this compound make it a promising candidate for participation in MCRs.

For instance, the amino group can act as the amine component in well-known MCRs such as the Ugi or Passerini reactions. In such a scenario, the other functional groups (chloro and hydroxyl) could either remain as spectators or participate in subsequent intramolecular cyclizations to generate complex, polycyclic structures in a single step. The development of novel MCRs involving this compound could provide rapid access to libraries of structurally diverse compounds with potential biological activities.

Role of this compound in Medicinal Chemistry

The 3-aminopyridin-2(1H)-one framework is recognized as a "privileged structure" in drug discovery. This designation is given to molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a foundation for the development of various therapeutic agents. nih.gov The inherent amino acid amide fragment within its structure makes it particularly suitable for creating peptidomimetics and other complex molecules with significant biological activity. nih.gov

Precursor to Active Pharmaceutical Ingredients (APIs) beyond Teneligliptin

While this compound is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin, its utility extends far beyond this single application. The core 3-aminopyridin-2(1H)-one structure is integral to a variety of APIs targeting a range of diseases. nih.govnih.gov Derivatives have been developed as potent inhibitors of enzymes crucial for viral replication, such as the Mpro protease of the SARS-CoV-2 virus. nih.gov Furthermore, this scaffold is the basis for compounds that act as agonists and modulators of cannabinoid receptors (CB2), antagonists for the prostaglandin (B15479496) EP3 receptor, and inhibitors of jasmonate signaling. nih.gov The well-known cardiotonic drug Amrinone, a phosphodiesterase 3 inhibitor, is also a derivative of this versatile scaffold. nih.gov

| API Class/Derivative | Therapeutic Target/Application | Reference |

|---|---|---|

| Mpro Protease Inhibitors | Antiviral (SARS-CoV-2) | nih.gov |

| Cannabinoid Receptor (CB2) Modulators | Immunomodulation, Anti-inflammatory | nih.gov |

| Prostaglandin Receptor (EP3) Antagonists | Various therapeutic areas | nih.gov |

| Jasmonate Signaling Inhibitors | Plant biology, potential therapeutic uses | nih.gov |

| Amrinone (5-amino-[3,4′-bipyridin]-6(1H)-one) | Cardiotonic (Phosphodiesterase 3 Inhibitor) | nih.gov |

| α-Amylase and α-Glucosidase Inhibitors | Antidiabetic | rsc.org |

Scaffold for Lead Compound Identification and Optimization

The 3-aminopyridin-2-one structure is an exemplary scaffold for fragment-based drug discovery, a method that identifies small, low-affinity compounds (fragments) that bind to a biological target and then optimizes them into high-affinity lead compounds. nih.gov A fragment library based on this scaffold was screened against a panel of 26 kinases, leading to the rapid identification of novel inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, which are significant targets in cancer therapy. nih.govnih.gov

Specifically, screening identified 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as potent, ligand-efficient inhibitors. nih.govnih.govresearchgate.net X-ray crystallography studies of these fragments bound to their kinase targets have provided crucial insights into their binding modes. nih.gov This structural information highlights key interactions and reveals potential regions on the kinases that can be targeted to enhance the activity and selectivity of subsequent, more developed inhibitors. nih.gov The ability of the 3-aminopyridin-2-one core to form multiple hydrogen bonds with the hinge region of kinases makes it an excellent starting point for designing targeted inhibitors. nih.govresearchgate.net

| Fragment Compound | Target Kinase Family | Therapeutic Area | Reference |

|---|---|---|---|

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Oncology | nih.govnih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Oncology | nih.govnih.gov |

Emerging Applications of this compound in Materials Science

Beyond its established role in medicinal chemistry, the 3-aminopyridin-2-one scaffold is finding new applications in the field of materials science, primarily due to its unique photophysical properties.

Research has shown that 3-amino-4-arylpyridin-2(1H)-ones, close structural relatives of this compound, possess significant luminescent properties. nih.govresearchgate.net Some derivatives have been identified as effective phosphors with high quantum yields, reaching up to 0.78. researchgate.net This luminescence makes them suitable for use as fluorescent dyes. nih.gov One practical application of this property is in enzyme-linked immunosorbent assays (ELISA), where these compounds can serve as luminescent substrates for enzymes like horseradish peroxidase. researchgate.net

Furthermore, the related compound 3-Amino-4-chloropyridine is utilized in the production of dyes and pigments, as well as in the formulation of specialty polymers and coatings to improve durability. chemimpex.com These established applications for a structurally similar molecule suggest a strong potential for this compound and its derivatives to be explored for creating novel functional materials, including advanced polymers, coatings, and specialized dyes with tailored optical properties.

Future Research Trajectories and Unanswered Questions for 3 Amino 4 Chloropyridin 2 Ol Chemistry

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The inherent functionalities of 3-Amino-4-chloropyridin-2-OL offer a playground for exploring a wide array of synthetic transformations, many of which remain uncharted. The primary amino group, the reactive chlorine atom, and the ambident nucleophilicity of the pyridin-2-ol/pyridone system are all ripe for investigation.

Future work should systematically probe the chemoselectivity of this substrate. For instance, the amino group is a handle for diazotization, paving the way for Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Br, -CN, -OH) at the 3-position. researchgate.netactachemscand.orgnih.gov However, the temperature-dependent nature of such reactions on aminopyridine systems, which can sometimes lead to unexpected displacement of other ring substituents, warrants a thorough investigation. researchgate.net

The chlorine atom at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings could be employed to forge new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netnih.govorganic-chemistry.org A significant research question is how the electronic nature of the pyridin-2-ol and amino groups influences the oxidative addition step at the C4-Cl bond, a critical step in these catalytic cycles. libretexts.org

The pyridin-2-ol tautomer and its pyridone counterpart present opportunities for O-alkylation, N-alkylation, and other modifications. The outcome of these reactions is often dependent on the reaction conditions (base, solvent), and a systematic study is needed to selectively functionalize either the oxygen or the nitrogen atom.

A summary of potential, yet unexplored, synthetic transformations is presented in the table below.

| Reaction Type | Potential Reagents | Target Functional Group | Expected Product Class |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | 3-Amino | 3-Bromo-4-chloropyridin-2-ol |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Chloro | 3-Amino-4-arylpyridin-2-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Chloro | 3,4-Diaminopyridin-2-ol derivatives |

| O-Alkylation | Alkyl halide, Weak base (e.g., K₂CO₃) | 2-OL (Pyridinol tautomer) | 2-Alkoxy-3-amino-4-chloropyridine |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | Pyridone N-H | 1-Alkyl-3-amino-4-chloro-2-pyridone |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

While this compound is itself achiral, its functional groups serve as ideal anchor points for the introduction of chirality, leading to the synthesis of enantiomerically enriched derivatives. The development of asymmetric synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. nih.govmdpi.com

One promising avenue is the catalytic asymmetric functionalization of the exocyclic amino group. Chiral catalysts could be used to direct the addition of nucleophiles to imines formed in situ from the amino group. Alternatively, the amino group could be acylated with a chiral auxiliary, which would then direct subsequent diastereoselective transformations on the pyridine (B92270) ring.

Another key area would be the development of enantioselective reactions at the positions adjacent to the existing functional groups. For example, a catalyzed asymmetric hydrogenation of the pyridine ring could generate chiral piperidine (B6355638) derivatives. More advanced strategies might involve organocatalytic reactions that create stereocenters on side chains introduced via cross-coupling. nih.gov Given the prevalence of chiral piperidines and other nitrogen heterocycles in pharmaceuticals, establishing such routes would be of significant value.

| Research Objective | Proposed Catalytic System | Target Chiral Moiety | Key Analytical Technique |

| Asymmetric C-C coupling | Chiral Palladium-phosphine complex | Axially chiral biaryl at C4 | Chiral HPLC |

| Asymmetric amination | Chiral Brønsted acid | Chiral amine at C4 (post-substitution) | NMR with chiral solvating agents |

| Diastereoselective alkylation | Acylation with chiral auxiliary | Stereocenter on N-alkyl group | X-ray crystallography |

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

To fully harness the synthetic potential of this compound, a deep understanding of the mechanisms governing its reactions is essential. Future research should move beyond simple product analysis and employ advanced in-situ spectroscopic techniques to monitor reactions in real-time.

Techniques such as ReactIR (FT-IR), Raman spectroscopy, and Process NMR can provide invaluable data on the formation and consumption of reactants, intermediates, and products. For instance, in-situ FT-IR could be used to track the tautomeric equilibrium between the pyridinol and pyridone forms under various solvent and temperature conditions, which is crucial for predicting the outcome of N- vs. O-alkylation reactions. acs.orgrsc.org

When studying transition-metal-catalyzed cross-coupling reactions, these techniques can help identify key catalytic intermediates and determine rate-limiting steps. For example, monitoring the reaction of this compound with a palladium catalyst could reveal the kinetics of oxidative addition and reductive elimination, providing insights for catalyst optimization. acs.org

| Spectroscopic Technique | Mechanistic Question to Address | Potential Insights Gained |

| In-situ FT-IR | Tautomeric equilibrium (Pyridinol vs. Pyridone) | Influence of solvent, temperature, and pH on tautomer ratio. |

| In-situ Raman | Diazonium salt formation and stability | Detection of unstable diazonium intermediates in Sandmeyer reactions. |

| In-situ NMR | Regioselectivity of alkylation (N vs. O) | Real-time quantification of N- and O-alkylated product formation. |